3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
CAS No.: 2098071-62-4
Cat. No.: VC3213205
Molecular Formula: C12H20ClNO2
Molecular Weight: 245.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098071-62-4 |
|---|---|
| Molecular Formula | C12H20ClNO2 |
| Molecular Weight | 245.74 g/mol |
| IUPAC Name | 3-chloro-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one |
| Standard InChI | InChI=1S/C12H20ClNO2/c1-16-8-10-7-14(11(15)3-6-13)9-12(10)4-2-5-12/h10H,2-9H2,1H3 |
| Standard InChI Key | GDFZHGWUWNRQCZ-UHFFFAOYSA-N |
| SMILES | COCC1CN(CC12CCC2)C(=O)CCCl |
| Canonical SMILES | COCC1CN(CC12CCC2)C(=O)CCCl |
Introduction
3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is a complex organic compound characterized by its unique structure, which includes a chloro group, a spirocyclic framework, and a methoxymethyl substituent. This compound belongs to the class of ketones, specifically a substituted propanone, and is classified as an azabicyclic compound due to the presence of the azaspiro framework .
Synthesis
The synthesis of 3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one involves multi-step organic reactions. The general approach requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like chromatography are often employed for purification.
Chemical Reactions
This compound can undergo various chemical reactions typical for ketones and halogenated compounds. These reactions are often facilitated by specific catalysts or conditions that enhance reactivity without compromising the integrity of the spirocyclic structure.
Biological Activity and Potential Applications
Research indicates that compounds with similar structures have shown significant activity against various pathogens and oxidative stress-related diseases, suggesting potential therapeutic applications. The mechanism of action typically involves interaction with biological targets such as enzymes or receptors.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing biological activity. The presence of the spiro structure allows for conformational flexibility, which can influence binding affinity and selectivity. Further research is needed to fully explore its therapeutic potential.
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